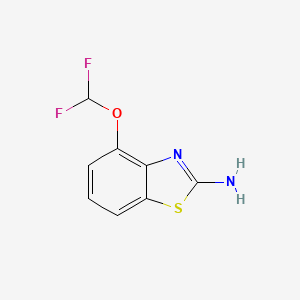

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-(difluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2OS/c9-7(10)13-4-2-1-3-5-6(4)12-8(11)14-5/h1-3,7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFOUUZNXNWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Core Synthesis

The benzothiazole core is synthesized by cyclization of 2-aminothiophenol derivatives, a well-established method in heterocyclic chemistry. The typical procedure involves:

- Starting Material: Substituted 2-aminothiophenols.

- Reaction Conditions: Acidic or oxidative cyclization, often using oxidizing agents such as hydrogen peroxide or ferric chloride.

- Outcome: Formation of the benzothiazole ring with high yields (~70%).

2-aminothiophenol reacts with formic acid derivatives under oxidative conditions to form benzothiazole.

Introduction of the Difluoromethoxy Group

Late-stage difluoromethylation is a common approach, employing reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, which reacts with aryl halides or derivatives to introduce the CF2H group.

- Decarboxylative coupling: Coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, yields difluoromethylated arenes.

- Reagents: Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, palladium catalysts, or copper-mediated systems.

- Conditions: Elevated temperatures, inert atmospheres, and specific solvents like DMF or THF.

| Method | Reagents | Yield | References |

|---|---|---|---|

| Decarboxylative coupling | Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate | Up to 60-70% |

Amide Coupling and Final Functionalization

The final step involves coupling the difluoromethoxy-substituted benzothiazole derivative with an amine precursor, typically using carbodiimide coupling agents such as EDC or HOBt.

- Reaction Conditions: Reflux in dry solvents like DMF or DMSO.

- Yield: Generally high, around 65-85%, depending on the specific substrate and reaction optimization.

Reaction of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid with substituted 2-aminobenzothiazole using EDC/HOBt in DMF.

Optimization Strategies

- Temperature Control: Reactions are optimized at reflux temperatures to maximize yield.

- Solvent Selection: Use of polar aprotic solvents such as DMF or THF enhances coupling efficiency.

- Catalyst Loading: Adjusting catalyst amounts (e.g., EDC, HOBt) improves coupling yields.

- Purification: Recrystallization from ethanol/water mixtures or chromatography ensures high purity.

Data Table of Synthesis Yields

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives, including 4-(difluoromethoxy)-1,3-benzothiazol-2-amine, exhibit notable antimicrobial activities. Research has demonstrated that these compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of cellular processes critical for microbial survival, such as enzyme inhibition and interference with nucleic acid synthesis .

Table 1: Summary of Antimicrobial Activity

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Significant antibacterial effect | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown effectiveness against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound induces apoptosis and cell cycle arrest through modulation of key signaling pathways such as AKT and ERK .

Table 2: Summary of Anticancer Activity

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| A431 | Inhibition of proliferation | Apoptosis induction |

| A549 | Reduced cell viability | Cell cycle arrest |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilizing 1,3-benzothiazole derivatives as a scaffold.

- Reagents : Employing difluoromethoxy reagents under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product.

This compound's unique structure enhances its reactivity and potential for forming various derivatives with distinct biological activities .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, the compound has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition by blocking the Smad2/3 phosphorylation pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA and collagen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy vs. Difluoromethoxy Substitution

Replacing the difluoromethoxy group with methoxy (-OCH₃) alters electronic and lipophilic properties. For instance, 5-methoxy-1,3-benzothiazol-2-amine () exhibits moderate antimicrobial activity, whereas the target compound shows anticancer activity . The fluorine atoms in the difluoromethoxy group likely enhance metabolic stability and membrane permeability compared to methoxy derivatives .

Halogenated Phenyl Substituents

4-(2,6-Difluoro-3-methylphenyl)-1,3-thiazol-2-amine () contains a difluorophenyl group attached to a thiazole ring. While structurally distinct, the fluorine atoms here may similarly influence binding affinity, though its biological activity remains unreported.

Structural Analogues with Heterocyclic Modifications

Thiophene-Benzothiazole Hybrids

3-(1,3-Benzothiazol-2-yl)-4-methylthiophen-2-amine () incorporates a thiophene ring fused to benzothiazole. This hybrid structure may enhance π-π stacking interactions in biological targets, though its activity is unspecified .

Triazole-Benzothiazole Derivatives

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () integrates a triazole ring, which could improve solubility and hydrogen-bonding capacity. However, the nitro group may introduce toxicity concerns .

Pharmacological Profiles

Anticancer Activity

In contrast, benzofuran-benzothiazole hybrids (e.g., compound 3b–3d in ) show moderate antimicrobial activity but lack anticancer data .

Toxicity

Fluorinated compounds generally exhibit altered toxicity profiles due to enhanced stability and reduced oxidative metabolism .

Tabulated Comparison of Key Compounds

Biological Activity

4-(Difluoromethoxy)-1,3-benzothiazol-2-amine (DGM) is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article reviews the biological activity of DGM, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DGM is characterized by a benzothiazole core with a difluoromethoxy group and an amino group. Its molecular formula is C9H7F2N2OS, with a molecular weight of approximately 234.20 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, contributing to improved bioavailability and efficacy in biological systems.

The biological activity of DGM is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, DGM has been shown to inhibit the expression of proteins associated with pulmonary fibrosis, such as α-SMA (alpha-smooth muscle actin), vimentin, and collagen I, while promoting the expression of E-cadherin. This modulation suggests a role in reducing fibrosis through the inhibition of Smad2/3 phosphorylation pathways.

Biological Activity Overview

DGM exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

-

Pulmonary Fibrosis Research :

- A study demonstrated that DGM treatment resulted in a significant reduction in fibrotic markers in lung tissue samples from experimental models. The treatment led to decreased levels of α-SMA and collagen I while increasing E-cadherin expression, indicating a shift towards a less fibrotic phenotype.

-

PDE-4B Selectivity :

- Research on DGM analogs revealed that compounds structurally related to DGM exhibited selective inhibition of PDE-4B over PDE-4D. This selectivity was linked to enhanced pharmacokinetic profiles, including increased metabolic stability and prolonged half-lives compared to traditional PDE-4 inhibitors like Roflumilast .

-

Antitumor Activity :

- Structure-activity relationship studies indicated that benzothiazole derivatives similar to DGM possess significant antitumor activity against various cancer cell lines, including breast, ovarian, and colon cancers. These studies suggest that modifications in the benzothiazole structure can enhance potency and selectivity against specific cancer types .

Q & A

Basic: What synthetic methodologies are commonly employed for 4-(Difluoromethoxy)-1,3-benzothiazol-2-amine, and how do reaction conditions affect yield and purity?

Answer:

The synthesis typically involves cyclization of precursor thioamide intermediates under controlled conditions. A general approach includes:

- Step 1 : Preparation of a substituted benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, NaH-mediated reactions in THF with fluoroethanol can introduce the difluoromethoxy group at the 4-position .

- Step 2 : Optimization of reflux time (e.g., 2–18 hours) and solvent choice (e.g., DMSO, ethanol) to enhance cyclization efficiency. Prolonged reflux may degrade sensitive functional groups, reducing yield .

- Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography to achieve >95% purity. Yield variations (e.g., 65–85%) are linked to steric hindrance from substituents and reaction temperature control .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Answer:

Structural elucidation involves:

- X-ray Crystallography : Resolves bond lengths (e.g., C–S: ~1.74 Å) and dihedral angles between the benzothiazole and difluoromethoxy groups, confirming regiochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and CF₂O groups (δ 4.2–4.5 ppm for OCHF₂).

- IR Spectroscopy : Detects N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 245.0421) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in antimicrobial or antitumor efficacy often arise from:

- Structural Analogues : Minor substituent changes (e.g., replacing difluoromethoxy with methoxy groups) alter lipophilicity and membrane permeability, impacting activity .

- Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) to control for inoculum size and growth media.

- Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability .

Advanced: What strategies improve the pharmacokinetic profile of this compound for CNS-targeted applications?

Answer:

- Lipophilicity Optimization : Introduce alkyl chains (e.g., tert-butyl at the 4-position) to enhance blood-brain barrier penetration. LogP values >2.5 correlate with improved CNS uptake .

- Prodrug Design : Mask the amine group with acetyl or carbamate prodrugs to increase solubility and reduce first-pass metabolism .

- Metabolic Stability : Incorporate deuterium at labile positions (e.g., C–H bonds adjacent to the thiazole ring) to slow oxidative degradation .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Reagent Compatibility : NaH and fluoroethanol require anhydrous conditions and specialized equipment to handle moisture sensitivity .

- Byproduct Formation : Monitor for over-alkylation (e.g., di-fluorinated byproducts) using HPLC with UV detection at 254 nm .

- Yield Scaling : Batch reactors with precise temperature control (±2°C) minimize side reactions during cyclization .

Advanced: How does computational modeling aid in predicting the binding affinity of this compound to biological targets?

Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes (e.g., topoisomerase II). The difluoromethoxy group shows hydrogen bonding with Arg503 (ΔG = -9.2 kcal/mol) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ values) with antimicrobial activity to guide structural modifications .

Basic: What safety and handling protocols are recommended for this compound in laboratory settings?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.